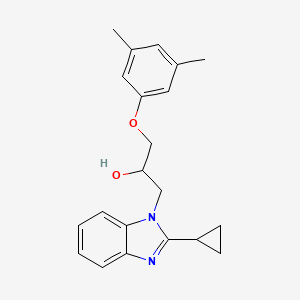

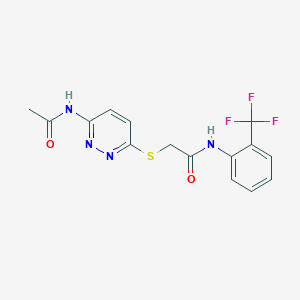

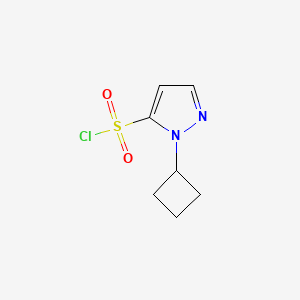

![molecular formula C19H20N4O3S2 B2498555 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207028-83-8](/img/structure/B2498555.png)

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[c][1,2,5]thiadiazole is a heterocyclic compound that features both sulfur (S) and nitrogen (N) atoms in its ring structure . It is one of the most widely used acceptor heterocycles in producing donor-acceptor materials for organic electronics .

Synthesis Analysis

The synthesis of compounds based on the benzo[c][1,2,5]thiadiazole motif often involves cross-coupling reactions such as Sonogashira and Stille reactions . An improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents has been reported .Molecular Structure Analysis

The two most common variants of this compound are 1,3,4-thiadiazole and 1,2,5-thiadiazole, differentiated by the positioning of the nitrogen atoms within the ring structure .Chemical Reactions Analysis

Thiadiazoles demonstrate various unique chemical properties, contributing to their utility in diverse applications. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules .Physical And Chemical Properties Analysis

In general, thiadiazoles are solid at room temperature, have low melting points, and are relatively stable under normal conditions. They are typically colorless and have a faint, distinctive odor .Aplicaciones Científicas De Investigación

Photovoltaics and Fluorescent Sensors

The benzo[c][1,2,5]thiadiazole (BTZ) motif has been extensively studied as an electron donor–acceptor (D–A) system. In photovoltaics, it serves as a strongly electron-accepting moiety. Additionally, BTZ-based compounds have been explored as fluorescent sensors for various applications, including bioimaging probes for lipid droplets, mitochondria, and plasma membranes .

Visible Light Organophotocatalysts

While BTZ-based D–A systems have been investigated for photovoltaics and fluorescence, their potential as visible-light organophotocatalysts has not received in-depth study. Recent research has focused on a library of 26 D–A compounds based on the BTZ group. By varying the donor groups while keeping the BTZ acceptor group constant, researchers have systematically modified the photocatalyst’s optoelectronic and photophysical properties. These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes under both batch and continuous flow conditions .

Near-Infrared Imaging Probes

Novel benzo-bis(1,2,5-thiadiazole) fluorophores have been developed for near-infrared (NIR-II) imaging. These compounds enable high-resolution imaging of blood vessels in tumors, surpassing the capabilities of the NIR-I and NIR-II windows previously .

Photoredox Catalysis

As precious metal-based photoredox catalysts raise environmental concerns, researchers have explored alternative organophotocatalysts. Although limited to specific chemical families, these organophotocatalysts offer potential for sustainable and green photochemistry. The BTZ scaffold has been investigated in this context, aiming to tailor its properties for favorable redox potentials and photophysical behavior .

Semiconducting Polymers and Copolymers

The BTZ group serves as a suitable building block for semiconducting polymers and copolymers. Its functionalization is an active research field, with applications ranging from muscle relaxants to materials for electronic devices .

Mecanismo De Acción

Target of Action

The compound, also known as N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide, is primarily used in the field of optical imaging . It has been used as a fluorophore for in vivo NIR-II imaging of cancer . The primary target of this compound is the gastrin-releasing peptide receptor (GRPR) , which is overexpressed in prostate cancer .

Mode of Action

The compound interacts with its target, the GRPR, to enable highly specific NIR-II imaging of prostate cancer . The compound’s interaction with GRPR allows for the targeted imaging of cancer cells, providing a valuable tool for early cancer diagnosis and imaging-guided therapy .

Biochemical Pathways

The compound’s interaction with GRPR affects the biochemical pathways related to cancer cell proliferation and survival . By binding to GRPR, the compound can help visualize these pathways, providing valuable insights into the mechanisms of cancer progression .

Pharmacokinetics

It is noted that small-molecule based nir-ii dyes like this compound are promising candidates for in vivo molecular imaging due to their high biocompatibility, fast excretion, and high clinical translation ability .

Result of Action

The result of the compound’s action is the generation of highly specific NIR-II images of prostate cancer . This allows for the early detection and treatment of cancer, potentially improving patient outcomes .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s fluorescence performance can be affected by the presence of other molecules in the environment . Additionally, the compound’s ability to selectively sense primary aromatic amines among various amines suggests that its action can be influenced by the chemical composition of the environment .

Propiedades

IUPAC Name |

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S2/c1-2-9-28(25,26)23-8-7-13-3-5-16(10-15(13)12-23)20-19(24)14-4-6-17-18(11-14)22-27-21-17/h3-6,10-11H,2,7-9,12H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNOYJSTWARNFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

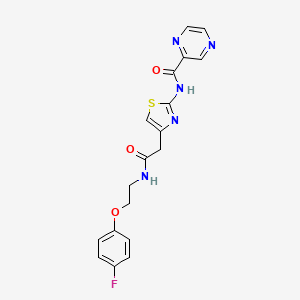

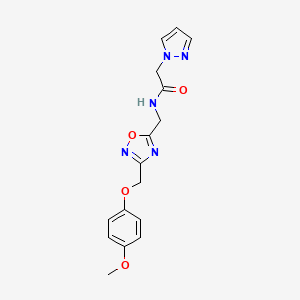

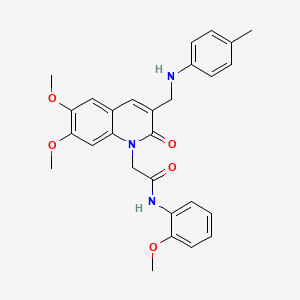

![N-(3,4-dimethoxyphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2498473.png)

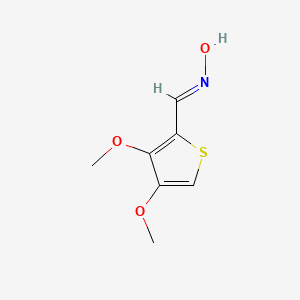

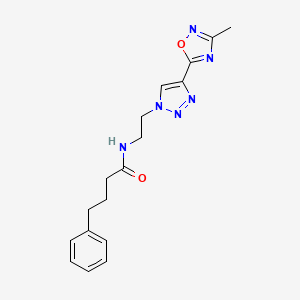

![3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2498481.png)

![N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2498482.png)

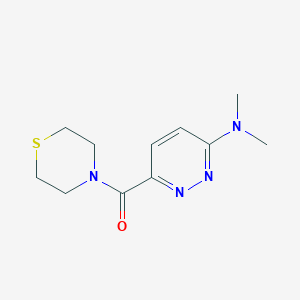

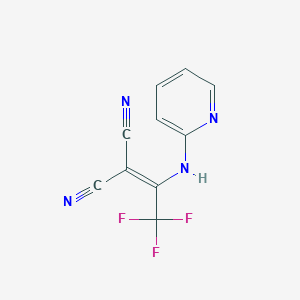

![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2498485.png)